molecular formula C20H13FN2OS B2668805 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 920468-71-9

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Cat. No.: B2668805
CAS No.: 920468-71-9
M. Wt: 348.4
InChI Key: HLEYXWJNGBQGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a useful research compound. Its molecular formula is C20H13FN2OS and its molecular weight is 348.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenylbenzamide and related compounds have shown promising antitumor properties. Synthetic routes to fluorinated benzothiazoles have been developed, with certain compounds exhibiting potent cytotoxicity in vitro against sensitive human breast cancer cell lines. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been identified for pharmaceutical development due to their broad-spectrum antitumor activity and the induction of cytochrome P450 CYP1A1, which is crucial for their antitumor specificity (Hutchinson et al., 2001). Additionally, water-soluble prodrugs of these benzothiazoles have been synthesized to address formulation and bioavailability issues, with one such lysyl-amide prodrug selected for clinical evaluation due to its promising pharmaceutical properties (Hutchinson et al., 2002).

Mechanism of Action and DNA Adduct Formation

The antitumor mechanism of these benzothiazoles, including this compound, involves the generation of DNA adducts in sensitive tumor cells both in vitro and in vivo. This mechanism is facilitated by the induction of cytochrome P450 1A1, leading to the production of reactive electrophilic species and subsequent DNA damage in cancer cells. This mode of action has been demonstrated with compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, highlighting the selective cytotoxicity towards tumor cells by inducing DNA adducts at concentrations greater than 100 nM (Leong et al., 2003).

Antimicrobial Properties

Beyond antitumor activity, derivatives of this compound have been explored for antimicrobial properties. For instance, certain fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activity. These compounds have been synthesized and evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains, with some displaying significant activity at low concentrations. The presence of the fluorine atom at the 4th position of the benzoyl group in these compounds has been deemed essential for enhancing their antimicrobial activity (Desai et al., 2013).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-16-7-4-8-17-18(16)22-20(25-17)23-19(24)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEYXWJNGBQGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.